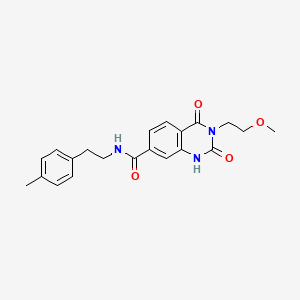
3-(2-methoxyethyl)-N-(4-methylphenethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyethyl)-N-(4-methylphenethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Researchers have developed a range of heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrating the vast potential of similar compounds in synthetic chemistry. These compounds, including novel derivatives synthesized from visnaginone and khellinone, have shown significant analgesic and anti-inflammatory activities due to their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2). This highlights the importance of such compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Biological and Pharmacological Applications
The synthesis of tetrahydroisoquinolinium derivatives from compounds like N-methyl-laudanosine and N-methyl-noscapine, and their evaluation as ligands for apamin-sensitive Ca2+-activated K+ channels, exemplify the therapeutic potential of quinazoline derivatives in neuroscience. These compounds were studied for their affinity towards apamin-sensitive binding sites, indicating their relevance in researching ion channel modulators which could lead to new treatments for neurological disorders (Graulich et al., 2006).
Antimicrobial and Antitumor Activities
Quinazolinone and thiazolidinone compounds have been synthesized and tested for their antimicrobial properties, showing effectiveness against various bacterial and fungal strains. This suggests the compound's potential in addressing resistance to conventional antibiotics and developing new antimicrobial agents (Desai et al., 2011). Moreover, the synthesis of derivatives with a focus on cytotoxic activities against cancer cell lines underscores the role of such compounds in cancer research, offering a foundation for developing novel antitumor medications (Bu et al., 2000).
特性
IUPAC Name |
3-(2-methoxyethyl)-N-[2-(4-methylphenyl)ethyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-14-3-5-15(6-4-14)9-10-22-19(25)16-7-8-17-18(13-16)23-21(27)24(20(17)26)11-12-28-2/h3-8,13H,9-12H2,1-2H3,(H,22,25)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQKIHBXDDCVMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
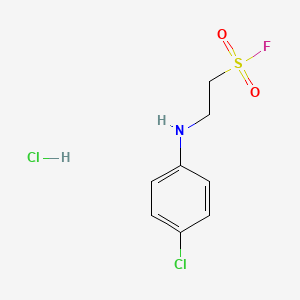
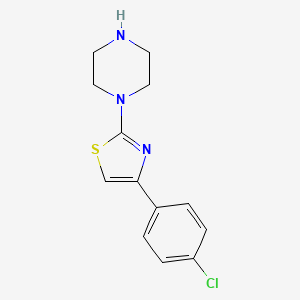
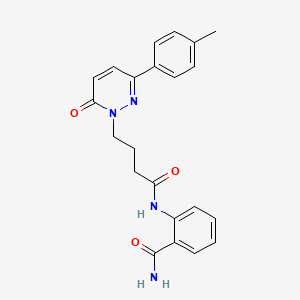

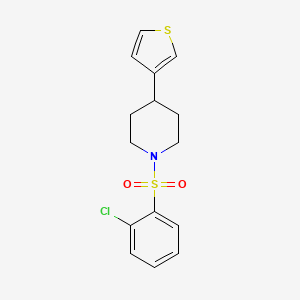
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2354261.png)
![Ethyl 3-[(tert-butoxy)amino]propanoate](/img/structure/B2354263.png)
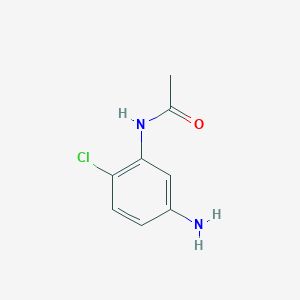
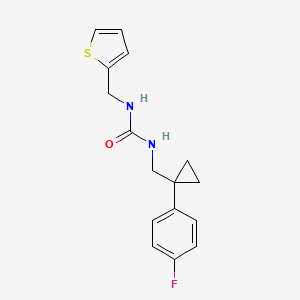
![6-(4-Fluorophenyl)-2-[2-[(5-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2354266.png)

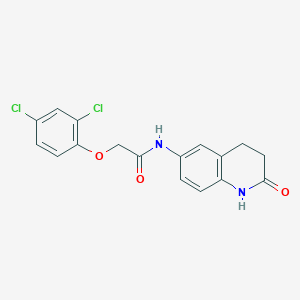
![2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B2354270.png)
![3-benzyl-8-fluoro-5-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354272.png)
